BenchChemオンラインストアへようこそ!

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol

Lipophilicity Blood-brain barrier permeability Oral bioavailability

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol (CAS 1480090-48-9) is a heterocyclic building block that couples a 3-ethyl-1,2,4-thiadiazole pharmacophore with an azetidine-3-yl)methanol scaffold. Vendor specifications typically report ≥98% purity.

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
Cat. No. B14913168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCCC1=NSC(=N1)N2CC(C2)CO
InChIInChI=1S/C8H13N3OS/c1-2-7-9-8(13-10-7)11-3-6(4-11)5-12/h6,12H,2-5H2,1H3
InChIKeyJJTQWXHOGLBWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol – Physicochemical and Structural Procurement Guide


(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol (CAS 1480090-48-9) is a heterocyclic building block that couples a 3-ethyl-1,2,4-thiadiazole pharmacophore with an azetidine-3-yl)methanol scaffold. Vendor specifications typically report ≥98% purity . Key computed physicochemical descriptors include LogP 1.38 (XLogP3) , topological polar surface area (TPSA) 49.25 Ų , and a high fraction of sp3-hybridized carbons (Fsp3 0.75) , placing it within the favorable drug-like physicochemical space for CNS-oriented or oral bioavailability programs.

Why (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol Cannot Be Interchanged with Unsubstituted Azetidine Methanol or Nitrile Analogs


The direct condensation of the 3-ethyl-1,2,4-thiadiazol-5-yl group onto the azetidine nitrogen fundamentally alters the physicochemical profile relative to the unsubstituted (azetidin-3-yl)methanol core [1]. The 1,2,4-thiadiazole ring introduces an electrophilic warhead capable of targeting cysteine residues via disulfide bond formation, a mechanistic feature absent in the unsubstituted azetidine [2]. Substitution of the 3-ethyl group on the thiadiazole ring also modulates lipophilicity and steric effects compared to methyl or cyclopropyl analogs, which may impact binding pocket interactions. The methanol functional handle on the azetidine 3-position provides a versatile point for further derivatization (e.g., etherification, oxidation), whereas the nitrile analog (CAS 1862783-47-8) offers a distinct reactivity profile suited for tetrazole formation or amide hydrolysis.

Quantitative Differentiation Evidence for (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol Against Closest Analogs


Lipophilicity Increase Over Unsubstituted Azetidine Methanol Core (LogP 1.38 vs -0.9)

The attachment of the 3-ethyl-1,2,4-thiadiazol-5-yl substituent to the azetidine nitrogen increases the computed octanol–water partition coefficient (LogP) from -0.9 (unsubstituted azetidin-3-yl)methanol, PubChem XLogP3-AA [1]) to +1.38 (Fluorochem Logp ), representing a shift of over two log units into the lipophilic range. A second computational source (ChemScene) reports LogP 0.529 , also consistent with a substantial increase. This magnitude of lipophilicity gain expands the compound's suitability for membrane-permeable and CNS-penetrant applications relative to the hydrophilic core scaffold.

Lipophilicity Blood-brain barrier permeability Oral bioavailability

Topological Polar Surface Area Expansion (TPSA 49.25 vs 32.3 Ų) Indicating Enhanced H-Bonding Capacity

The TPSA of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is 49.25 Ų (ChemScene ), compared to 32.3 Ų for the unsubstituted (azetidin-3-yl)methanol core (PubChem [1]). The increase of approximately 17 Ų is attributable to the additional nitrogen and sulfur atoms in the 1,2,4-thiadiazole ring. This TPSA value remains below the commonly cited CNS penetration threshold of ~60–70 Ų, while providing greater hydrogen-bond acceptor capacity (4–5 acceptors vs 2) , which may enhance target binding interactions without sacrificing passive CNS permeability.

Polar surface area Oral absorption CNS drug design

High Fsp3 Value (0.75) Indicates Superior Three-Dimensional Character for Fragment-Based and Lead-Like Libraries

The fraction of sp3-hybridized carbons (Fsp3) for (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is reported as 0.75 . This value substantially exceeds the Fsp3 of typical aromatic-heterocyclic building blocks (often <0.3) and is well above the clinically relevant benchmark of ~0.47 for oral drugs [1]. The combination of a fully sp3-hybridized azetidine ring and the saturated 3-ethyl substituent on the thiadiazole contributes to this three-dimensional character. High Fsp3 is associated with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates.

Fsp3 Drug-likeness Fragment-based drug discovery

Electrophilic 1,2,4-Thiadiazole Warhead Provides Covalent Targeting Capacity Absent in Non-Thiadiazole Azetidine Building Blocks

The 1,2,4-thiadiazole ring constitutes a recognized electrophilic pharmacophore capable of reacting with cysteine thiols via N–S bond cleavage and disulfide formation [1]. X-ray crystallography of enzyme-inhibitor complexes confirms that the cysteine thiol attacks the N–S bond of the thiadiazole moiety to form a covalent disulfide adduct [1]. This covalent targeting mechanism is absent in azetidine building blocks linked to non-thiadiazole heterocycles (e.g., pyridine, pyrimidine, or pyrazine analogs). The 3-ethyl substitution on the thiadiazole ring is expected to modulate the electrophilicity and steric accessibility of the N–S bond relative to 3-methyl or 3-cyclopropyl analogs.

Covalent inhibitor Cysteine targeting Electrophilic warhead

Functional Handle Differentiation: Methanol vs. Nitrile at Azetidine 3-Position Enables Divergent Synthetic Strategies

The presence of a primary alcohol (methanol) at the azetidine 3-position in the target compound (CAS 1480090-48-9) provides a versatile synthetic handle for etherification, esterification, oxidation to aldehyde/carboxylic acid, or activation as a leaving group (e.g., mesylate, tosylate). The closest nitrile analog, 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-3-azetidinecarbonitrile (CAS 1862783-47-8) , bears a cyano group that requires fundamentally different downstream chemistry (tetrazole formation via click chemistry, hydrolysis to amide/acid, or reduction to amine). This functional group divergence means the two building blocks are not interchangeable in synthetic route design.

Chemical diversification Synthetic handle Medicinal chemistry

Purity Grade and Safety Profile: ≥98% Purity with Documented GHS Hazards for Risk-Assessed Procurement

Vendor specifications consistently report purity ≥98% for this compound across multiple suppliers . The GHS classification includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Compared to the unsubstituted (azetidin-3-yl)methanol, which carries H302 and H314 (Causes severe skin burns and eye damage, Danger) [1], the target compound has a milder skin corrosion hazard profile (GHS07 Warning vs. GHS05 Danger). This difference in hazard classification may translate to less stringent handling requirements in laboratory settings.

Purity specification GHS classification Safe handling

Recommended Application Scenarios for (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead-Like Library Construction Utilizing Elevated Fsp3 (0.75) and Balanced Lipophilicity

The compound's high Fsp3 of 0.75 and computed LogP of ~1.38 position it as an attractive scaffold for CNS-focused fragment-based and lead-like libraries. The combination of three-dimensional character (Fsp3 > 0.47 oral drug benchmark) and moderate lipophilicity supports the design of compounds with predicted passive blood-brain barrier permeability while maintaining acceptable aqueous solubility. The TPSA of 49.25 Ų remains below the widely accepted CNS cutoff of ~60–70 Ų, further supporting this application.

Covalent Inhibitor Design Targeting Cysteine-Dependent Enzymes via the 1,2,4-Thiadiazole Electrophilic Warhead

The 1,2,4-thiadiazole ring provides a validated electrophilic warhead that reacts with active-site cysteine residues via N–S bond cleavage and disulfide bond formation [1]. The methanol functional handle at the azetidine 3-position enables further elaboration with selectivity-conferring moieties while preserving the covalent trapping mechanism. This scaffold is structurally distinct from acrylamide-based covalent inhibitors and may offer differentiated selectivity profiles against cysteine-dependent targets such as cathepsin B, transglutaminase, or H+/K+ ATPase.

DNA Polymerase Theta (POLθ) Inhibitor Development in the Context of Synthetic Lethality Oncology Programs

The compound's thiadiazolyl-azetidine scaffold places it within the chemical space claimed in the Danatlas Pharmaceuticals patent family (WO/2024/099337, WO/2023/060573) for POLθ inhibitors [2][3]. POLθ is a key mediator of microhomology-mediated end joining (MMEJ) DNA repair, and its inhibition is synthetically lethal in homologous recombination-deficient (HRD) tumors. While no specific IC50 data is publicly available for this exact compound, the structural features align with the patent-defined pharmacophore. Procurement for POLθ inhibitor medicinal chemistry programs is the most targeted research application identified for this building block.

Diversification via the Primary Alcohol Handle for Parallel Synthesis of Ether and Ester Libraries

The primary alcohol at the azetidine 3-position enables rapid parallel diversification through O-alkylation (Williamson ether synthesis), Mitsunobu reactions, or esterification. This functional handle distinguishes the compound from the nitrile analog (CAS 1862783-47-8) , which requires fundamentally different reaction conditions. The methanol handle's reactivity profile supports both solution-phase and solid-phase library synthesis, making it suitable for high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.